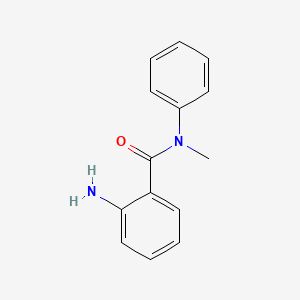

2-amino-N-methyl-N-phenylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 2-amino-N-methyl-N-phenylbenzamide and related compounds has been explored through various methods. Notably, a series of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives were prepared using a one-pot three-component synthesis, highlighting the compound's versatility and the efficiency of synthesis techniques (Satyanarayana et al., 2021).

Molecular Structure Analysis

Studies on the molecular structure of 2-amino-N-methyl-N-phenylbenzamide and its derivatives have revealed important insights. For example, spectroscopic, DFT, and XRD studies of hydrogen bonds in N-unsubstituted 2-aminobenzamides have provided detailed characterizations of these compounds, including their ability to form strong intermolecular hydrogen bonding, which plays a crucial role in their chemical behavior (Mphahlele et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of 2-amino-N-methyl-N-phenylbenzamide derivatives have been the subject of various studies, focusing on their complex formation, structural, biological, and thermodynamic aspects. For instance, mixed ligand Cu(II) complexes of 2-aminobenzamide and amino acids have been synthesized, showing significant biological activities and insights into their complexation behaviors and stability in solution (Dharmaraja et al., 2013).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

The compound “2-amino-N-methyl-N-phenylbenzamide” is used in the N-arylation reaction with phenyl boronic acid via Chan–Evans–Lam (CEL) type reaction . This reaction is facilitated using a Cu@Phen@MGO catalyst .

Methods of Application or Experimental Procedures

The catalyst was synthesized by the functionalization of magnetic graphene oxide (MGO) with phenanthroline type ligand . The catalyst showed very good efficiency in base-free Chan–Evans–Lam coupling of arylboronic acid with 2-amino-N-phenylbenzamide at room temperature .

Results or Outcomes

The products were obtained in high isolated yields . The catalyst could be easily recovered by an external magnet, and it was reusable up to six runs without significant loss of activity .

2. Transamidation of Unactivated Amides

Summary of the Application

“2-amino-N-methyl-N-phenylbenzamide” can be used in the transamidation of unactivated amides . This process is essential in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products .

Methods of Application or Experimental Procedures

The researchers conducted some experiments to demonstrate the relevance of N-methyl and N-benzyl in activating the amide for this transamidation . In 2021, Qu et al. reported a Ni catalysed transamidation of amides and sulfonamides with nitro compounds via reductive cross-coupling .

3. Fluorescent Labeling Compound

Summary of the Application

“2-Aminobenzamide” is a neutral, stable fluorescent labeling compound widely used in the analysis of polysaccharides .

Methods of Application or Experimental Procedures

The compound can be used to label polysaccharides, which can then be analyzed using various analytical techniques .

Results or Outcomes

The use of “2-Aminobenzamide” as a fluorescent labeling compound can enhance the detection and analysis of polysaccharides .

4. Bargellini Reaction

Summary of the Application

“2-Aminobenzamide” can be used as a reagent in the Bargellini reaction . It acts as a good nucleophilic reagent .

Methods of Application or Experimental Procedures

In the Bargellini reaction, “2-Aminobenzamide” can react with other compounds under certain conditions .

Results or Outcomes

The Bargellini reaction with “2-Aminobenzamide” can lead to the formation of new compounds .

5. Fluorescent Labeling Compound

Summary of the Application

“2-Aminobenzamide” is a neutral, stable fluorescent labeling compound widely used in the analysis of polysaccharides .

Methods of Application or Experimental Procedures

The compound can be used to label polysaccharides, which can then be analyzed using various analytical techniques .

Results or Outcomes

The use of “2-Aminobenzamide” as a fluorescent labeling compound can enhance the detection and analysis of polysaccharides .

6. Bargellini Reaction

Summary of the Application

“2-Aminobenzamide” can be used as a reagent in the Bargellini reaction . It acts as a good nucleophilic reagent .

Methods of Application or Experimental Procedures

In the Bargellini reaction, “2-Aminobenzamide” can react with other compounds under certain conditions .

Results or Outcomes

The Bargellini reaction with “2-Aminobenzamide” can lead to the formation of new compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h2-10H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAMPFHGRZZYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288801 | |

| Record name | 2-amino-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-methyl-N-phenylbenzamide | |

CAS RN |

6632-37-7 | |

| Record name | 6632-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

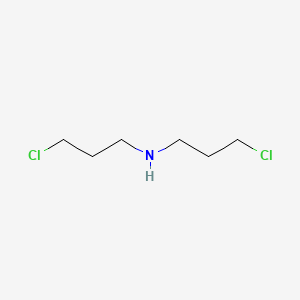

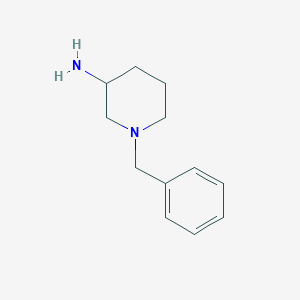

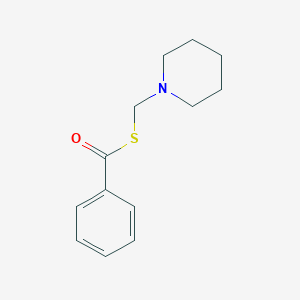

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)